N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9651467
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3S |
|---|---|
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C13H15N3O3S/c1-19-7-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H,14,17) |
| Standard InChI Key | IGXLXYSZRSFVSR-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 |
| Canonical SMILES | COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-(2-Methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The thiophene group at position 3 introduces sulfur-based reactivity, while the methoxyethyl acetamide side chain enhances solubility and bioavailability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | N-(2-Methoxyethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| SMILES | COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 |
| InChI Key | IGXLXYSZRSFVSR-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as modeled in PubChem , reveals a planar pyridazinone ring with the thiophene group oriented perpendicularly, creating steric interactions that may influence binding to biological targets.
Spectroscopic and Computational Data
Fourier-transform infrared (FTIR) spectroscopy of related pyridazinones shows characteristic peaks at 1670–1700 cm (C=O stretch) and 3100–3300 cm (N-H stretch). Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to membrane permeability .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves three key steps:
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Formation of the Pyridazinone Core: Cyclocondensation of maleic anhydride with hydrazine derivatives yields the pyridazinone ring.
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Thiophene Substitution: Suzuki-Miyaura coupling introduces the thiophene group at position 3 using palladium catalysts .
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Side Chain Attachment: The methoxyethyl acetamide moiety is added via nucleophilic acyl substitution under basic conditions.
Table 2: Optimal Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Pyridazinone formation | DMSO, 80°C, 12 hr | 68% |
| Thiophene coupling | Pd(PPh), KCO, DMF, 100°C | 75% |
| Acetamide addition | EtN, THF, rt, 6 hr | 82% |
Challenges in Purification
Chromatographic purification is complicated by the compound’s polarity, requiring reverse-phase HPLC with acetonitrile/water gradients. Recrystallization from ethanol yields crystals suitable for X-ray diffraction, though no published structures exist to date .
Biological Activities and Mechanisms of Action
Enzyme Inhibition Studies
Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs). Molecular docking simulations predict that N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide binds to PDE4B with a calculated of 120 nM, comparable to rolipram (). The thiophene group forms a π-π interaction with Phe446, while the acetamide side chain hydrogen-bonds to Gln369 .
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli show moderate activity (MIC = 32 µg/mL), likely due to membrane disruption via hydrophobic interactions.
Comparative Analysis with Related Compounds
Table 3: Comparison of Pyridazinone Derivatives
| Compound | Target | IC |
|---|---|---|
| N-(2-Methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)acetamide | PDE4B | 120 nM |
| 3-(4-Fluorophenyl)pyridazinone | COX-2 | 850 nM |
| 6-Oxo-5-(thiophen-2-yl)pyridazine-1-carboxamide | AChE | 2.1 µM |
The thiophene substituent enhances selectivity for PDE4 over COX-2 compared to fluorophenyl analogs.
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